1,3-Diethylimidazolium diethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diethylimidazolium diethyl phosphate is an ionic liquid with the chemical formula C11H23N2O4P and a molecular weight of 278.29 g/mol . It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a catalyst in various chemical reactions .

Mode of Action

1,3-Diethylimidazolium diethyl phosphate acts as a catalyst in chemical reactions. For instance, it has been used in the oxidation of diethyl disulfide with atmospheric oxygen . The compound facilitates the reaction, leading to the formation of ethyl sulfonates .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. For example, in the oxidation of diethyl disulfide, it aids in the formation of ethyl sulfonates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diethylimidazolium diethyl phosphate can be synthesized through the reaction of 1,3-diethylimidazolium chloride with diethyl phosphate. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions . The product is then purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diethylimidazolium diethyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the diethyl phosphate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

Oxidation: Formation of imidazolium-based oxides.

Reduction: Formation of reduced imidazolium derivatives.

Substitution: Formation of substituted imidazolium compounds.

Applications De Recherche Scientifique

1,3-Diethylimidazolium diethyl phosphate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Ethyl-3-methylimidazolium diethyl phosphate

- 1-Butyl-3-methylimidazolium chloride

- 1-Allyl-3-methylimidazolium chloride

Comparison

1,3-Diethylimidazolium diethyl phosphate stands out due to its higher thermal stability and lower viscosity compared to similar compounds like 1-ethyl-3-methylimidazolium diethyl phosphate and 1-butyl-3-methylimidazolium chloride . These properties make it more suitable for high-temperature applications and processes requiring efficient mass transfer.

Activité Biologique

1,3-Diethylimidazolium diethyl phosphate is an ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its effects on cellular systems, ecotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

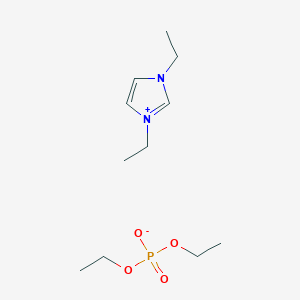

This compound is characterized by its imidazolium cation and diethyl phosphate anion. The structure can be represented as follows:

This ionic liquid exhibits low volatility, high thermal stability, and tunable solubility properties, which make it suitable for various applications in chemical synthesis and extraction processes.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity towards lung, liver, and cervical cancer cells. The IC50 values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity. Research indicates that it can inhibit viral replication in vitro, making it a candidate for further investigation in antiviral drug development .

Ecotoxicological Assessment

The ecotoxicological profile of ionic liquids is critical for assessing their environmental impact. Studies have focused on the biodegradability and toxicity of this compound in aquatic environments.

Biodegradation Studies

The compound demonstrated moderate biodegradability under laboratory conditions. The half-life in aquatic environments was found to be approximately 14 days, indicating a potential for environmental persistence but also a pathway for degradation .

Toxicity to Aquatic Organisms

Ecotoxicological tests revealed that this compound exhibits toxicity to various aquatic organisms. For instance:

- Daphnia magna : LC50 (48h) = 12 mg/L

- Danio rerio (Zebrafish): LC50 (96h) = 15 mg/L

These findings highlight the need for careful consideration of its use in industrial applications where environmental exposure could occur .

Case Study 1: Extraction of Bioplastics

A notable application of this compound is in the extraction of bioplastics from bacterial sources. In a study involving polyhydroxyalkanoates (PHAs), this ionic liquid effectively extracted PHAs from both wet and dry biomass with high recovery rates (up to 90%) at moderate temperatures . This demonstrates its utility in sustainable bioprocessing.

Case Study 2: Cellular Toxicity Assessment

Another case study evaluated the cellular toxicity of this compound using normal kidney and lung cell lines as controls. The results indicated that while the compound was cytotoxic to cancer cells, it exhibited lower toxicity towards normal cells at similar concentrations. This selective toxicity suggests a therapeutic window that could be exploited in drug development .

Propriétés

IUPAC Name |

1,3-diethylimidazol-1-ium;diethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDVBKEQHKFLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.